molecular formula C16H24N4O4 B11792312 tert-Butyl 4-(methyl(5-nitropyridin-2-yl)amino)piperidine-1-carboxylate

tert-Butyl 4-(methyl(5-nitropyridin-2-yl)amino)piperidine-1-carboxylate

Cat. No.: B11792312
M. Wt: 336.39 g/mol
InChI Key: CTQNFFMTWKNWBQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(methyl(5-nitropyridin-2-yl)amino)piperidine-1-carboxylate is a valuable chemical intermediate in pharmaceutical research and development. This compound features a piperidine scaffold substituted with a tert-butoxycarbonyl (Boc) protecting group and a methyl(5-nitropyridin-2-yl)amino moiety. The Boc protecting group is a crucial structural feature that enhances the compound's stability and provides a versatile handle for further synthetic modifications in multi-step organic synthesis . The nitropyridine component is an electron-deficient aromatic system that can participate in various transformation reactions, making this building block particularly useful for constructing more complex molecules. Compounds with piperidine and nitropyridine structures are frequently employed in medicinal chemistry and drug discovery efforts, particularly in the development of targeted protein degradation platforms and kinase inhibitors . Similar structural analogs have demonstrated research applications in the study of Bruton's tyrosine kinase (BTK) signaling pathways, which are relevant to oncology and immunology research . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications, nor for human use. Researchers can leverage this compound as a key intermediate in the synthesis of potential pharmaceutical candidates, with appropriate safety precautions including cold-chain transportation and storage under inert atmosphere at 2-8°C as recommended for similar compounds .

Properties

Molecular Formula

C16H24N4O4

Molecular Weight

336.39 g/mol

IUPAC Name

tert-butyl 4-[methyl-(5-nitropyridin-2-yl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C16H24N4O4/c1-16(2,3)24-15(21)19-9-7-12(8-10-19)18(4)14-6-5-13(11-17-14)20(22)23/h5-6,11-12H,7-10H2,1-4H3

InChI Key

CTQNFFMTWKNWBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Steps

This two-step approach begins with the nucleophilic substitution of 2-chloro-5-nitropyridine with a piperidine intermediate. In Step 1 , tert-butyl 4-(methylamino)piperidine-1-carboxylate reacts with 2-chloro-5-nitropyridine in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine), yielding tert-butyl 4-(methyl(5-nitropyridin-2-yl)amino)piperidine-1-carboxylate. The reaction exploits the electrophilic nature of the chloropyridine’s C2 position, facilitated by the electron-withdrawing nitro group at C5.

Step 2 involves palladium-catalyzed hydrogenation to reduce residual impurities or intermediates. For instance, hydrogenation at 50–60°C with Pd/C in THF ensures high purity (>95%) by eliminating byproducts such as dehalogenated species.

Optimization Insights

  • Solvent Selection : THF outperforms dichloromethane (DCM) or dimethylformamide (DMF) in minimizing side reactions.

  • Temperature Control : Reactions conducted at 0°C during substitution reduce N-oxide formation, while hydrogenation at 50°C optimizes catalyst activity.

  • Yield : Reported yields range from 65% to 78%, contingent on reagent purity and catalyst loading (typically 5–10% Pd/C).

Method 2: Cyanuric Fluoride-Mediated Coupling

Reaction Design

Cyanuric fluoride (CF) serves as a coupling agent to conjugate the piperidine and nitropyridine moieties. In this one-pot procedure, tert-butyl 4-(methylamino)piperidine-1-carboxylate is treated with CF and 5-nitropyridine-2-carboxylic acid in acetonitrile, followed by amine addition. The reaction proceeds via mixed carbonate intermediate formation, with pyridine acting as a base to neutralize HF byproducts.

Advantages and Limitations

  • Efficiency : Eliminates multi-step protection/deprotection sequences, achieving 70–82% yield.

  • Byproduct Management : Requires rigorous washing with NaHCO₃ to remove residual fluorides.

  • Scalability : Limited by CF’s moisture sensitivity, necessitating anhydrous conditions.

Method 3: Reductive Amination Approaches

Procedure Overview

Reductive amination offers an alternative route by condensing tert-butyl 4-aminopiperidine-1-carboxylate with 5-nitro-2-pyridinecarbaldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃). The imine intermediate is reduced in situ, yielding the target compound after chromatographic purification.

Critical Parameters

  • Catalyst : NaBH(OAc)₃ proves superior to NaBH₄ in minimizing over-reduction of the nitro group.

  • Solvent : Dichloroethane (DCE) enhances imine stability compared to methanol or ethanol.

  • Yield : 60–68%, lower than Methods 1 and 2 due to competing side reactions.

Comparative Analysis of Synthetic Methods

Parameter Method 1 Method 2 Method 3
Yield (%) 65–7870–8260–68
Reaction Steps 212
Byproduct Complexity ModerateLowHigh
Scalability HighModerateModerate
Catalyst Cost ModerateHighLow

Key Findings :

  • Method 2 offers the highest yield and Fewest steps but requires expensive reagents.

  • Method 1 balances cost and efficiency, making it preferred for industrial-scale synthesis.

  • Method 3 is less favored due to lower yields and byproduct formation .

Chemical Reactions Analysis

tert-Butyl 4-(methyl(5-nitropyridin-2-yl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

The compound exhibits significant biological activities, particularly in the following areas:

Anticancer Properties

Research has shown that derivatives of piperidine, including tert-butyl 4-(methyl(5-nitropyridin-2-yl)amino)piperidine-1-carboxylate, can induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells
A study evaluated the compound's cytotoxic effects on FaDu hypopharyngeal tumor cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value suggesting effective cytotoxicity at low concentrations. This aligns with findings from other piperidine derivatives that have shown similar anticancer properties .

Immunomodulatory Effects

The compound has been studied for its ability to enhance immune responses, particularly through the modulation of immune checkpoints.

Case Study: PD-L1 Inhibition
In a PhD thesis, researchers explored the effects of several piperidine derivatives on immune cell activity. The study found that this compound could significantly restore immune function in mouse splenocytes exposed to recombinant PD-L1, indicating its potential as an immunotherapeutic agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
ImmunomodulationEnhances immune response via PD-L1 inhibition

The synthesis of this compound can be approached through various chemical pathways involving the functionalization of piperidine and pyridine rings. Advanced synthetic methodologies, including one-pot reactions and multi-step synthesis, have been explored to optimize yield and purity.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(methyl(5-nitropyridin-2-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physical property differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Physical State Melting Point (°C) Synthesis Yield Key Data
tert-Butyl 4-(methyl(5-nitropyridin-2-yl)amino)piperidine-1-carboxylate (Target) C₁₆H₂₄N₄O₄ 336.39 5-Nitropyridin-2-yl, methylamino Not reported Not reported Not reported Likely LCMS [M+H]+ ~336
tert-Butyl 2-(((3,4-difluorophenyl)amino)methyl)piperidine-1-carboxylate C₁₇H₂₂F₂N₂O₂ 324.37 3,4-Difluorophenylaminomethyl Pale yellow solid 102–105 Not reported NMR, ESI MS data
tert-Butyl 4-[(4-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate C₁₇H₂₄N₃O₄ 334.39 4-Methyl-2-nitrophenylamino Not reported Not reported 79% LCMS [M+H]+ 336
tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate C₁₆H₂₃FN₂O₂ 294.37 3-Fluorophenylamino Not reported Not reported Not reported CAS 679409-18-8
tert-Butyl 4-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)piperidine-1-carboxylate C₁₇H₂₅F₃N₄O₅S 454.50 Trifluoromethanesulfonyloxy-pyrimidinyl, methylamino Not reported Not reported Not reported Smiles: CN(CC1CCN(...)CC1)c1nccc(...)n1

Structural and Functional Insights

Substituent Effects: The 5-nitropyridin-2-yl group in the target compound introduces strong electron-withdrawing properties, enhancing reactivity in nucleophilic substitution or reduction reactions compared to 3-fluorophenyl or 4-methyl-2-nitrophenyl analogs .

Synthetic Pathways: The target compound likely follows a route similar to tert-butyl 4-[(4-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate, which is synthesized via nitro-group introduction and amination (General Procedure B, 79% yield) . In contrast, tert-butyl 2-((N-phenylpropanamido)methyl)piperidine-1-carboxylate (compound 6, ) is prepared via acyl chloride coupling (liquid, 77°C), highlighting divergent strategies for side-chain functionalization .

Physical Properties :

  • Melting points vary significantly: fluorophenyl derivatives (e.g., compound 5, 102–105°C ) are solids, while acylated analogs (e.g., compound 6, 77°C ) are liquids, reflecting differences in crystallinity and intermolecular interactions.

Biological Activity

tert-Butyl 4-(methyl(5-nitropyridin-2-yl)amino)piperidine-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C16H24N4O4 and a molecular weight of 320.39 g/mol, this compound features a piperidine ring with various substituents that may influence its pharmacological properties .

Chemical Structure

The compound is characterized by the presence of:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • tert-butyl group : A bulky substituent that can affect the compound's lipophilicity and steric properties.
  • 5-nitropyridin-2-ylamino group : This nitro-substituted pyridine moiety is crucial for its biological interactions.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in cancer pathways. For instance, it may interact with kinases such as GSK-3β, which is implicated in several cellular processes including cell proliferation and survival .
  • Antiproliferative Effects : Preliminary studies suggest that this compound may possess antiproliferative effects against certain cancer cell lines. In vitro assays have indicated that it can inhibit the growth of human lung fibroblast and cancer cell lines such as HepG2 and MCF-7 .
  • Neuroprotective Potential : The compound's ability to inhibit GSK-3β has been linked to neuroprotective effects in neuronal cell lines, suggesting a role in neurodegenerative disease research .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the structure-activity relationships (SAR) that govern their efficacy:

Table 1: Summary of Biological Activities

Compound NameActivity TypeTargetIC50 (µM)Reference
This compoundEnzyme InhibitionGSK-3βNot specified
(R)-28AntiproliferativeVarious cancer cell lines10 µM (no cytotoxicity)
Imidazo[4,5-b]pyridine derivativesDual inhibitionAurora-A/FLT3IC50 = 0.162 µM

The presence of the nitro group in the pyridine ring enhances the compound's reactivity towards biological targets. This modification allows for potential hydrogen bonding and π-stacking interactions with enzyme active sites, facilitating inhibition mechanisms.

Synthesis and Derivatives

Synthesis pathways for this compound typically involve multi-step reactions that allow for structural modifications aimed at enhancing biological activity or optimizing pharmacokinetic properties. Research into derivatives has shown that altering substituents can significantly impact potency and selectivity against specific biological targets.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl piperidine carboxylate derivatives, and how are they optimized for purity and yield?

Methodological Answer: Synthesis typically involves multi-step reactions, such as alkylation, amidation, or nucleophilic substitution. For example:

  • Step 1: React a piperidine precursor (e.g., tert-butyl piperidine-1-carboxylate) with a nitropyridine derivative under basic conditions (e.g., triethylamine) to introduce the nitro group .
  • Step 2: Purify intermediates via column chromatography or recrystallization. Evidence from similar compounds shows yields improve with controlled temperatures (e.g., 0–5°C for acid chloride reactions) and anhydrous solvents .
  • Characterization: Use 1^1H/13^13C NMR (e.g., 400 MHz in CDCl3_3) and ESI-MS to confirm structure and purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Fire Safety: Use CO2_2 or dry chemical extinguishers. Avoid water jets if the compound reacts violently .
  • Spill Management: Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1^1H/13^13C NMR: Resolve piperidine ring protons (δ 1.2–3.5 ppm) and nitro group signals (δ 8.0–8.5 ppm) in deuterated solvents (e.g., DMSO-d6_6) .
  • Mass Spectrometry: ESI-MS (positive mode) to detect molecular ion peaks (e.g., [M+H]+^+ at m/z 350–360 for similar derivatives) .
  • Elemental Analysis: Verify C, H, N, O percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during nitro-group functionalization?

Methodological Answer:

  • Temperature Control: Lower reaction temperatures (e.g., 0–5°C) reduce side reactions during nitration .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl2_2) to improve regioselectivity for the 5-nitro position .
  • Solvent Polarity: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and minimize hydrolysis .

Q. How should researchers address contradictions in reported physical properties (e.g., melting point variability)?

Methodological Answer:

  • Reproducibility Checks: Repeat synthesis using identical protocols from literature (e.g., tert-butyl derivatives in show MP 75–105°C).
  • Analytical Validation: Cross-validate melting points with DSC and compare NMR spectra across studies to identify impurities .
  • Environmental Factors: Control humidity during crystallization, as hygroscopic compounds may show MP variations .

Q. What computational methods are suitable for predicting the biological activity of this compound?

Methodological Answer:

  • Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinases). Compare binding affinities with known inhibitors .
  • QSAR Modeling: Train models on datasets of piperidine derivatives to correlate nitro-group positioning with activity .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Key Research Findings

  • Synthetic Efficiency: Acid chloride intermediates (e.g., propionyl chloride) improve reaction rates but require strict moisture control .
  • Biological Relevance: Nitro groups enhance binding to nitroreductases, suggesting potential in prodrug design .
  • Safety Data Gaps: Limited toxicity data for the exact compound necessitates extrapolation from analogs (e.g., LD50_{50} > 2000 mg/kg in rats for tert-butyl piperidines) .

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